molecular formula C14H8N6O4 B14674348 3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine CAS No. 37932-42-6

3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine

Cat. No.: B14674348
CAS No.: 37932-42-6
M. Wt: 324.25 g/mol
InChI Key: ZPCXXVKJMUVTFX-UHFFFAOYSA-N
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Description

3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine is a heterocyclic compound characterized by the presence of two nitrophenyl groups attached to a tetrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine typically involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent, such as sodium nitrite, to yield the desired tetrazine compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions typically yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrophenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted tetrazines and their derivatives, which can be further utilized in different applications .

Scientific Research Applications

3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets, leading to various biological effects. The compound’s nitrophenyl groups play a crucial role in its reactivity, enabling it to participate in redox reactions and interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine is unique due to its tetrazine core, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

3,6-bis(4-nitrophenyl)-1,2,4,5-tetrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N6O4/c21-19(22)11-5-1-9(2-6-11)13-15-17-14(18-16-13)10-3-7-12(8-4-10)20(23)24/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCXXVKJMUVTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518001
Record name 3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37932-42-6
Record name 3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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